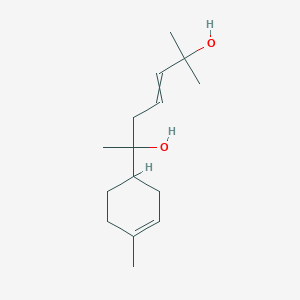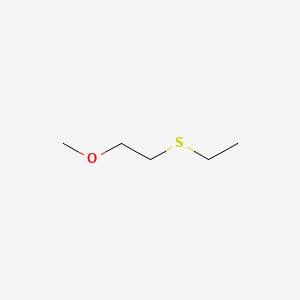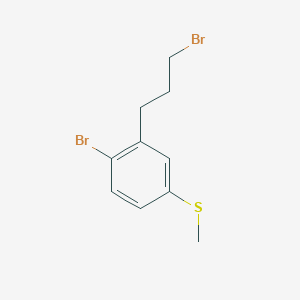
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is of particular interest due to its potential biological and pharmaceutical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 2-phenylthiazole. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one, which is then reacted with thioamides to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The phenylthiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 7-keto-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(2-phenylthiazol-4-yl)-4H-chroman-4-one.
Substitution: Formation of halogenated derivatives of the phenylthiazole moiety.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential use as an anti-inflammatory and antioxidant agent.
Industry: Possible applications in the development of new materials with specific optical properties.
作用机制
The mechanism of action of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzymes: Such as DNA gyrase and COX inhibitors.
Scavenging reactive oxygen species: Preventing free radical injury.
Interacting with cellular receptors: Modulating signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
3-Acyl(aroyl)coumarins: Used as synthons in heterocyclic synthesis.
3-(2-bromoacetyl)-1H-isochromen-1-one: An intermediate in the synthesis of the target compound.
Uniqueness
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of both the coumarin and thiazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
57390-75-7 |
|---|---|
分子式 |
C18H11NO3S |
分子量 |
321.4 g/mol |
IUPAC 名称 |
7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C18H11NO3S/c20-12-6-7-13-16(8-12)22-9-14(17(13)21)15-10-23-18(19-15)11-4-2-1-3-5-11/h1-10,20H |
InChI 键 |
MNGXFXVIFLIIQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=COC4=C(C3=O)C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
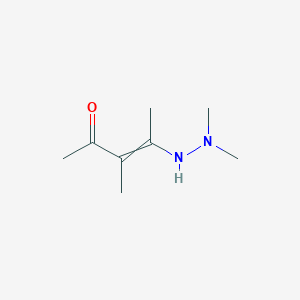
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)


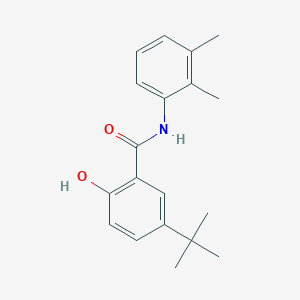
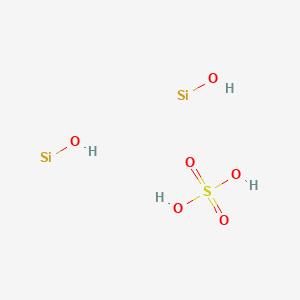
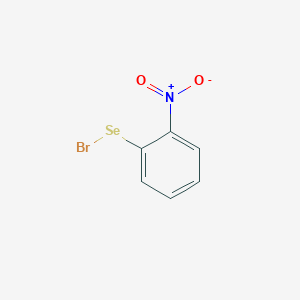
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
